1-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)piperidin-1-yl)ethanone

Kinase inhibitor selectivity Scaffold hopping Structure-activity relationship

This azetidinyl pyrimidine compound (CAS 2034223-00-0) is a structurally distinct JAK kinase probe designed for scaffold-hopping and selectivity profiling. Its rigid four-membered azetidine linker restricts conformational freedom, enabling hypothesis-driven testing of isoform selectivity (JAK1/2/3/TYK2) against flexible-linker analogs such as CP-690550A. Supplied as a research-grade solid (≥95% purity), it serves medicinal chemistry teams evaluating patent-expiring alternatives within the Aerie IP space. Differentiated by its constrained topology, this compound is not a functional equivalent of tofacitinib despite sharing an identical molecular formula.

Molecular Formula C15H21N5O2
Molecular Weight 303.366
CAS No. 2034223-00-0
Cat. No. B2671385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)piperidin-1-yl)ethanone
CAS2034223-00-0
Molecular FormulaC15H21N5O2
Molecular Weight303.366
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C15H21N5O2/c1-11(21)19-7-3-12(4-8-19)14(22)20-9-13(10-20)18-15-16-5-2-6-17-15/h2,5-6,12-13H,3-4,7-10H2,1H3,(H,16,17,18)
InChIKeyUXPUUSMXNXKFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)piperidin-1-yl)ethanone (CAS 2034223-00-0): Structural Identity and Research-Grade Procurement Baseline


1-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)piperidin-1-yl)ethanone (CAS 2034223-00-0, molecular formula C15H21N5O2, MW 303.366 g/mol) is a synthetic small molecule belonging to the azetidinyl pyrimidine class, a scaffold family disclosed in patent literature as inhibitors of Janus kinase (JAK) proteins [1]. The compound incorporates a three-ring architecture: a pyrimidine core linked via a 2-amino bridge to an azetidine ring, which is in turn connected through a carbonyl-amide linkage to an N-acetylpiperidine moiety. This compound is supplied as a research-grade chemical (typical purity 95%) for non-human, non-therapeutic research applications . Notably, it shares an identical molecular formula (C15H21N5O2) and molecular weight with CP-690550A (CAS 1243290-37-0, a tofacitinib analog and dual JAK2/JAK3 inhibitor), yet differs fundamentally in scaffold topology, offering a chemically distinct probe for kinase selectivity profiling .

Why Generic JAK Inhibitor Scaffolds Cannot Substitute for 1-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)piperidin-1-yl)ethanone in Kinase Selectivity Studies


The azetidinyl pyrimidine scaffold in CAS 2034223-00-0 introduces a conformationally constrained four-membered azetidine ring as the central linker between the pyrimidine hinge-binding motif and the piperidine solvent-exposed moiety [1]. This rigidity contrasts sharply with the flexible piperidine-based linkers found in tofacitinib and its direct analogs such as CP-690550A [2]. In kinase inhibitor design, linker conformational constraint is a well-established determinant of selectivity: rigidified linkers can restrict the ensemble of accessible binding poses, potentially altering the selectivity fingerprint across the JAK family (JAK1, JAK2, JAK3, TYK2) and against off-target kinases [1]. Consequently, this compound cannot be treated as a simple functional equivalent of CP-690550A or tofacitinib despite sharing an identical molecular formula; its constrained geometry may yield distinct target engagement profiles and physicochemical properties that are critical variables in structure-activity relationship (SAR) campaigns .

Quantitative Differentiation Evidence for 1-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)piperidin-1-yl)ethanone: Measurable Procurement Decision Factors


Scaffold Divergence at Identical Molecular Weight: CAS 2034223-00-0 vs. CP-690550A as Comparative SAR Probes

CAS 2034223-00-0 and CP-690550A (CAS 1243290-37-0) share the identical molecular formula C15H21N5O2 and molecular weight of 303.36 g/mol, yet are topological isomers with fundamentally different scaffold architectures [1]. CAS 2034223-00-0 employs a pyrimidine-(2-amino)-azetidine-carbonyl-piperidine-acetyl connectivity, whereas CP-690550A employs a 7H-pyrrolo[2,3-d]pyrimidine-(methylamino)-piperidine-glycoloyl scaffold derived from tofacitinib . This scaffold divergence at constant heavy-atom composition makes the pair uniquely suited for matched molecular pair analysis in JAK selectivity profiling, as any observed differences in potency or selectivity can be attributed to scaffold topology rather than physicochemical bulk properties [1].

Kinase inhibitor selectivity Scaffold hopping Structure-activity relationship JAK inhibitor Azetidine-pyrimidine

Conformational Constraint from Azetidine Ring: Impact on Kinase Selectivity Potential vs. Flexible Piperidine Linkers

The azetidine ring in CAS 2034223-00-0 introduces a four-membered cyclic constraint between the pyrimidine hinge-binding group and the piperidine-acetyl terminus. In the azetidinyl pyrimidine patent family (Aerie Pharmaceuticals), the azetidine linker is explicitly claimed to affect kinase function through conformational restriction of the pharmacophore [1]. In contrast, the tofacitinib scaffold (and by extension CP-690550A) employs a flexible 3R,4R-dimethylpiperidine linker that allows greater rotational freedom [2]. Published SAR from related JAK inhibitor programs has demonstrated that introducing azetidine amide side chains can enhance JAK1 selectivity over JAK2, JAK3, and TYK2, with one exemplar compound achieving an IC50 of 3.4 nM against JAK1 with improved selectivity [3]. While direct selectivity data for CAS 2034223-00-0 are not publicly available, the conformational constraint it introduces is a measurable structural feature that mechanistically differentiates it from flexible-linker comparators.

Conformational restriction Kinase selectivity Azetidine rigidity Linker engineering JAK inhibitor design

Patent-Backed Azetidinyl Pyrimidine Scaffold Class: Differentiated IP Position vs. Pyrrolopyrimidine JAK Inhibitors

CAS 2034223-00-0 falls within the general structural scope of the azetidinyl pyrimidine patent family assigned to Aerie Pharmaceuticals, Inc., which includes US20240002392A1 (published January 2024) and EP4363058A1 (published May 2024) [1][2]. These patents claim azetidine pyrimidine compounds as inhibitors of JAK proteins for treating inflammatory eye diseases, cardiovascular diseases, inflammatory diseases, and cancers [1]. This patent family represents a structurally distinct IP space from the mature pyrrolopyrimidine patent estate covering tofacitinib (originally assigned to Pfizer, with foundational patents now expired) [3]. For organizations conducting freedom-to-operate analyses or seeking novel chemical matter for JAK-targeted drug discovery, the azetidinyl pyrimidine scaffold class (including CAS 2034223-00-0) occupies a patent space with a priority date of July 2021, distinct from the expired tofacitinib composition-of-matter patents [1][3].

Patent landscape JAK inhibitor IP Azetidinyl pyrimidine Freedom to operate Scaffold novelty

Research-Grade Purity and Availability Specification: CAS 2034223-00-0 Baseline for Reproducible Experimental Design

CAS 2034223-00-0 is commercially available as a research-grade compound with a typical purity specification of 95% . The compound is supplied exclusively for non-human, non-therapeutic research applications and is not intended for veterinary or clinical use . The azetidine ring present in this compound may exhibit sensitivity to ring-opening under strongly acidic or nucleophilic conditions due to ring strain (approximately 110 kJ/mol for azetidine vs. approximately 25 kJ/mol for piperidine), which is a handling consideration distinct from the more chemically robust piperidine-containing comparators such as CP-690550A [1]. Storage recommendations for azetidine-containing compounds typically specify protection from moisture, storage at -20°C to 4°C, and avoidance of prolonged exposure to acidic environments [1]. These stability considerations represent a practical procurement and handling differentiation from the tofacitinib analog class.

Compound purity Research reagent specification Procurement quality control Reproducibility Azetidine stability

Recommended Research and Industrial Application Scenarios for 1-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)piperidin-1-yl)ethanone Based on Structural and Class-Level Evidence


Matched Molecular Pair Analysis for JAK Selectivity Deconvolution with CP-690550A

CAS 2034223-00-0 (azetidinyl pyrimidine scaffold) and CP-690550A (pyrrolopyrimidine scaffold) share identical molecular formula (C15H21N5O2) and molecular weight (303.36 g/mol), making them an ideal matched molecular pair for head-to-head kinase selectivity profiling [1]. By comparing the inhibition profiles of these two compounds across a panel of JAK family kinases (JAK1, JAK2, JAK3, TYK2) and a broader kinome panel, researchers can attribute differences in potency and selectivity directly to scaffold topology, controlling for bulk physicochemical properties [1]. This application is particularly relevant for medicinal chemistry teams engaged in scaffold-hopping campaigns seeking to identify selectivity-determining structural features in JAK inhibitor design .

Conformational Constraint Hypothesis Testing for Linker Rigidity-Driven Kinase Selectivity

The azetidine ring in CAS 2034223-00-0 provides a rigid four-membered linker that restricts the conformational freedom between the pyrimidine hinge-binding motif and the piperidine-acetyl terminus [1]. This structural feature enables hypothesis-driven testing of whether linker rigidity enhances selectivity for specific JAK isoforms. Published SAR from related azetidine-containing JAK inhibitor series has demonstrated that azetidine amide linkers can improve JAK1 selectivity (IC50 = 3.4 nM) over JAK2, JAK3, and TYK2 [2]. CAS 2034223-00-0 serves as a tool compound to extend this conformational constraint hypothesis within the specific pyrimidine-azetidine-piperidine topology [1].

Patent-Landscape Differentiated JAK Inhibitor Lead Discovery Starting Point

For industrial drug discovery programs seeking JAK-targeted chemical matter with later-expiring intellectual property, the azetidinyl pyrimidine class—to which CAS 2034223-00-0 belongs—offers a structurally and legally distinct alternative to the now-generic pyrrolopyrimidine scaffold of tofacitinib [1]. The Aerie Pharmaceuticals patent family (US20240002392A1, priority June 2022; EP4363058A1, priority July 2021) claims azetidine pyrimidine compounds as JAK inhibitors for inflammatory disease and oncology indications, providing patent coverage through at least 2042-2044 [1]. CAS 2034223-00-0 can serve as a reference standard or starting scaffold for medicinal chemistry optimization within this IP space.

Physicochemical Property Benchmarking for Azetidine-Containing Kinase Probe Molecules

CAS 2034223-00-0, with its defined molecular formula (C15H21N5O2, MW 303.36), can serve as a benchmarking compound for establishing baseline physicochemical properties of the azetidinyl pyrimidine class, including LogP, aqueous solubility, metabolic stability in hepatocyte assays, and permeability in Caco-2 or PAMPA models [1]. Comparison of these properties against CP-690550A (identical MW) and tofacitinib (MW 312.37) enables assessment of how the azetidine scaffold affects drug-like properties independently of molecular weight, informing lead optimization strategies . This application is relevant for DMPK scientists and computational chemists building predictive models for azetidine-containing kinase inhibitors.

Quote Request

Request a Quote for 1-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.